N-methyl-1-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)-1H-imidazole-4-carboxamide
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Description
N-methyl-1-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C21H23N7O2S and its molecular weight is 437.52. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-methyl-1-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)-1H-imidazole-4-carboxamide involves the reaction of several starting materials through a series of steps to form the final compound.
Starting Materials
4-phenylpiperazine, 2-bromoethyl ethyl sulfide, 2-amino-3-chloropyridazine, N-methylimidazole-4-carboxylic acid, N,N'-dicyclohexylcarbodiimide, N,N-diisopropylethylamine, dimethylformamide, dichloromethane, triethylamine, acetic acid, sodium hydroxide, wate
Reaction
Step 1: 4-phenylpiperazine is reacted with 2-bromoethyl ethyl sulfide in the presence of triethylamine and dichloromethane to form 2-(2-(4-phenylpiperazin-1-yl)ethylthio)ethanol., Step 2: 2-amino-3-chloropyridazine is reacted with 2-(2-(4-phenylpiperazin-1-yl)ethylthio)ethanol in the presence of N,N-diisopropylethylamine and dimethylformamide to form 6-((2-(2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)amino)hexan-1-ol., Step 3: N-methylimidazole-4-carboxylic acid is reacted with N,N'-dicyclohexylcarbodiimide and N,N-diisopropylethylamine in dichloromethane to form N-methylimidazole-4-carboxylic acid anhydride., Step 4: 6-((2-(2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)amino)hexan-1-ol is reacted with N-methylimidazole-4-carboxylic acid anhydride in the presence of N,N-diisopropylethylamine and dichloromethane to form N-methyl-1-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)-1H-imidazole-4-carboxamide., Step 5: The final compound is purified by recrystallization from acetic acid and water, and then dried to obtain the pure product.
properties
IUPAC Name |
N-methyl-1-[6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyridazin-3-yl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2S/c1-22-21(30)17-13-28(15-23-17)18-7-8-19(25-24-18)31-14-20(29)27-11-9-26(10-12-27)16-5-3-2-4-6-16/h2-8,13,15H,9-12,14H2,1H3,(H,22,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYFGFSKDSPEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)-1H-imidazole-4-carboxamide |
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